4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde
Description
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (DBTB, CAS 286385-47-5) is a biphenyl-based tetracarbaldehyde derivative functionalized with hydroxyl groups at the 4,4' positions. Its molecular formula is C₁₆H₁₀O₆ (MW: 298.25 g/mol), featuring four aldehyde (-CHO) and two hydroxyl (-OH) groups (Fig. 1). This compound is synthesized via condensation reactions under ultrasound conditions, enabling rapid production of crystalline covalent organic frameworks (COFs) like DBTB-DETH-COF . DBTB’s hydroxyl groups enhance its utility in photochromic materials, anti-counterfeiting inks, and metal coordination complexes due to hydrogen bonding and redox-active sites .
Properties
IUPAC Name |
5-(3,5-diformyl-4-hydroxyphenyl)-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-8,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVNYHQPOMEBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C2=CC(=C(C(=C2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4,4’-dihydroxybiphenyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the aldehyde groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid.
Reduction: 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetrahydroxy compound.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde groups can react with amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
DBTB
BTA (150443-85-9)
TPTA (2380275-62-5)
Dicarbaldehyde Analogs
- Intermediate Utility : Used in simpler frameworks or as precursors for dyes and pigments due to reduced crosslinking sites .
Biological Activity
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS No. 286385-47-5) is an organic compound notable for its unique structure featuring multiple hydroxyl and aldehyde groups. This compound has attracted attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its biphenyl backbone with two hydroxyl (-OH) groups and four aldehyde (-CHO) groups. This configuration contributes to its reactivity and versatility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O6 |
| Molecular Weight | 304.30 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Light yellow solid |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. The aldehyde groups can react with amino groups in proteins to form Schiff bases, which can modulate protein function and activity. This reactivity makes it a valuable tool in biochemical assays and therapeutic applications.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:
- Study Findings : A study demonstrated that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure.
- Mechanism : The compound's reactive aldehyde groups are believed to interact with cellular proteins involved in apoptosis regulation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation:
- Results : Administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.
- Implication : This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on human breast cancer cell lines (MCF-7). The study revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
A separate study investigated the anti-inflammatory effects using a mouse model of induced paw edema. The compound was administered at doses of 10 mg/kg and 20 mg/kg:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 30 |
| 20 | 50 |
These findings suggest that higher doses correlate with increased anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For instance, a reaction with 2,2'-ethylenedianiline in toluene (50 mL) and formic acid (3 drops) yields Schiff base intermediates, which are further coordinated with CoBr₂ under reflux (12 h) to form metal-organic complexes. Post-synthesis purification involves recrystallization from hot DMF, achieving a yield of ~26.8% . Key parameters include solvent choice (toluene for solubility), acid catalysis (formic acid), and stoichiometric ratios (e.g., 2:1 molar ratio of diamine to aldehyde). Purity (>98%) is confirmed via elemental analysis and IR spectroscopy (e.g., characteristic aldehyde C=O stretch at ~1661 cm⁻¹) .
| Synthetic Route | Conditions | Yield | Purity | Characterization Methods |
|---|---|---|---|---|
| Schiff base formation | Toluene, formic acid | 26.8% | >98% | IR, elemental analysis |
Q. How can structural characterization of this compound be optimized for accuracy?
- Methodological Answer : Combine multiple analytical techniques:
- IR spectroscopy : Identify functional groups (e.g., hydroxyl O–H stretch at ~3440 cm⁻¹, aldehyde C=O at ~1661 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ES+ MS peak at m/z 1301.7 for a Co-coordinated complex) .
- Elemental analysis : Validate empirical formula (e.g., C₈₈H₆₈N₈O₄) with <0.5% deviation .
- X-ray diffraction (XRD) : Resolve crystal packing and symmetry (not explicitly mentioned in evidence but recommended for COF applications) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (toluene, DMF) .
- Emergency measures : In case of exposure, rinse with water (15 min for skin/eyes) and seek medical attention. Use emergency numbers provided in SDS (e.g., USA: 1-352-323-3500) .
Advanced Research Questions
Q. How does this compound enhance the design of dual-pore covalent organic frameworks (COFs)?
- Methodological Answer : The compound’s D₂h symmetry and four aldehyde groups enable hierarchical COF architectures. For example:
- COF-BTA-DAB/BZ : Combines with 1,4-diaminobenzene (DAB) or benzidine (BZ) to form Kagome lattices with dual porosity .
- Functionalization : Hydroxyl groups in COF-BTA-DHBZ improve Cr(VI) adsorption (e.g., 95% removal efficiency via chelation) .
- Design tips : Optimize linker rigidity (e.g., BZ vs. DAB) to tune pore size (1.8–2.4 nm) and surface area (800–1200 m²/g) .
Q. What strategies resolve contradictions in catalytic performance data for metal complexes derived from this compound?
- Methodological Answer :
- Control experiments : Compare catalytic activity of CoBr₂-Schiff base complexes with/without the biphenyl backbone to isolate ligand effects .
- Kinetic studies : Monitor reaction rates under varying pH, temperature, and substrate concentrations.
- Spectroscopic validation : Use X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry and active sites .
Q. How does this compound compare to other D₂h-symmetric monomers (e.g., BDTB) in COF synthesis?
- Methodological Answer :
- Structural comparison : BDTB ([4,4',4''-([1,1'-biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde]) introduces nitrogen sites for enhanced metal binding, whereas the hydroxyl groups in this compound favor H-bonding and ion exchange .
- Performance metrics :
| Monomer | Pore Size (nm) | Surface Area (m²/g) | Functional Sites |
|---|---|---|---|
| BTA (this compound) | 1.8–2.4 | 800–1200 | –OH, –CHO |
| BDTB | 2.1–2.7 | 900–1300 | –N–, –CHO |
Q. What are the challenges in scaling up COF synthesis using this monomer, and how can they be mitigated?
- Methodological Answer :
- Solvent limitations : Replace toxic DMF with greener solvents (e.g., ionic liquids) without compromising crystallinity.
- Reaction time : Optimize microwave-assisted synthesis to reduce reflux durations (e.g., from 12 h to 2 h) .
- Defect control : Use in situ FTIR to monitor imine bond formation and minimize structural defects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
